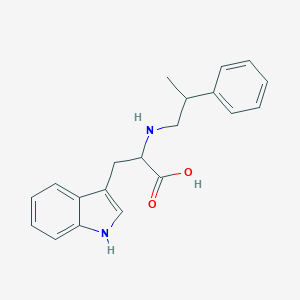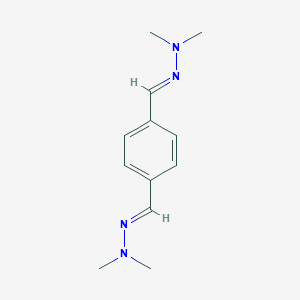
N-(2-phenylpropyl)tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylpropyl)tryptophan, also known as NPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPT belongs to the class of tryptophan derivatives and is structurally similar to melatonin and serotonin.
科学的研究の応用
N-(2-phenylpropyl)tryptophan has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various neurological disorders such as depression, anxiety, and Alzheimer's disease. This compound has also demonstrated anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis.
作用機序
The exact mechanism of action of N-(2-phenylpropyl)tryptophan is not yet fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound also acts as an agonist for the melatonin receptors, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. This compound also increases the levels of glutathione, an antioxidant that protects cells from oxidative stress. Additionally, this compound has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of using N-(2-phenylpropyl)tryptophan in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal compound for research. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and absorption in vivo.
将来の方向性
There are several future directions for N-(2-phenylpropyl)tryptophan research. One potential area of study is the development of this compound analogs with improved solubility and bioavailability. Another area of research is the investigation of this compound's potential in treating other neurological disorders such as Parkinson's disease and schizophrenia. Additionally, more studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in treating various neurological disorders and inflammatory diseases. Its potential therapeutic applications, along with its biochemical and physiological effects, make it an attractive candidate for further research. However, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of N-(2-phenylpropyl)tryptophan involves the condensation of 2-phenylpropylamine and tryptophan in the presence of a coupling reagent. The reaction yields this compound as the primary product, which can be purified using various methods such as column chromatography, recrystallization, and HPLC.
特性
分子式 |
C20H22N2O2 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
3-(1H-indol-3-yl)-2-(2-phenylpropylamino)propanoic acid |
InChI |
InChI=1S/C20H22N2O2/c1-14(15-7-3-2-4-8-15)12-21-19(20(23)24)11-16-13-22-18-10-6-5-9-17(16)18/h2-10,13-14,19,21-22H,11-12H2,1H3,(H,23,24) |
InChIキー |
DAESNESEXGFIAF-UHFFFAOYSA-N |
SMILES |
CC(CNC(CC1=CNC2=CC=CC=C21)C(=O)O)C3=CC=CC=C3 |
正規SMILES |
CC(CNC(CC1=CNC2=CC=CC=C21)C(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B271517.png)
![2-[2-(3,4-Dimethoxyphenyl)vinyl]-1-methylquinolinium](/img/structure/B271518.png)
![2-[2-(2,5-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271520.png)

![1-({4-[4-(1-Piperidinylsulfonyl)benzyl]phenyl}sulfonyl)piperidine](/img/structure/B271527.png)



![4-{4-[(diethylamino)sulfonyl]benzyl}-N,N-diethylbenzenesulfonamide](/img/structure/B271535.png)

![2-[2-(2,4-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271540.png)
![4-[2-(1H-indol-3-yl)vinyl]quinoline](/img/structure/B271544.png)
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B271545.png)
![ethyl 5-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B271547.png)